1-(Difluoromethyl)naphthalene
Overview
Description
1-(Difluoromethyl)naphthalene (DFMN) is a fluorinated organic compound comprising a naphthalene ring substituted with a difluoromethyl group (-CF2H) at one of the ring carbons. It has a molecular formula of C11H8F2 .
Synthesis Analysis
The synthesis of 1-(Difluoromethyl)naphthalene and similar compounds has been a topic of research in recent years. A review paper describes the advances made in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of 1-(Difluoromethyl)naphthalene consists of a naphthalene ring with a difluoromethyl group attached. The average mass is 178.178 Da and the monoisotopic mass is 178.059402 Da .Chemical Reactions Analysis
The chemical reactions involving 1-(Difluoromethyl)naphthalene are part of a broader field of research involving difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The fragmentation of certain compounds can yield the difluoromethyl radical, which can then add to other compounds .Scientific Research Applications
Naphthalene Diimides (NDIs): Properties and Applications
Naphthalene diimides (NDIs), which are closely related to 1-(Difluoromethyl)naphthalene, have seen significant developments in the past decade. They are applied in various fields such as supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis. NDIs also find use in DNA intercalation for medicinal applications and have implications in artificial photosynthesis and solar cell technology. Their synthesis, progress, and potential for future applications highlight their importance in scientific research (Kobaisi et al., 2016).
Radical Anions and Electron Acceptors
Trifluoromethylated naphthalene imides and diimides, which include compounds like 1-(Difluoromethyl)naphthalene, have been synthesized and studied for their electron-deficient properties. These compounds show more positive one-electron reduction potentials compared to their unsubstituted counterparts, maintaining other properties. This makes them relevant in the study of radical anions and as electron acceptors in various applications (Roznyatovskiy et al., 2014).
DNA Binding and Probes
A derivative of naphthalene diimide, carrying dicobalt hexacarbonyl complexes, has been synthesized for use as an infrared probe for DNA. This compound's ability to bind with DNA and its distinctive absorption peaks when forming double-stranded DNA indicate its potential as a molecular probe in DNA-related studies (Ohtsuka et al., 2010).
Electronic and Optical Properties
Studies on naphthalene-based compounds, including those related to 1-(Difluoromethyl)naphthalene, have explored their electronic structure-property relationships. These compounds demonstrate potential in applications like dye-sensitized solar cells and nonlinear optics, owing to their optoelectronic properties, ionization potentials, electron affinities, and reorganization energies (Irfan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMYLIYGDBEEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456539 | |
Record name | 1-(difluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)naphthalene | |
CAS RN |
53731-26-3 | |
Record name | 1-(difluoromethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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